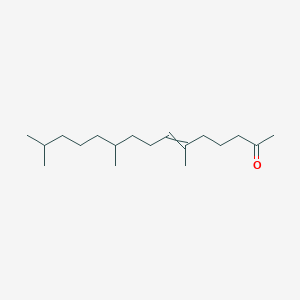
6,10,14-Trimethylpentadec-6-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,10,14-Trimethylpentadec-6-EN-2-one is an organic compound with the molecular formula C18H34O. It is a ketone with a long aliphatic chain and three methyl groups attached at positions 6, 10, and 14. This compound is known for its distinctive odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10,14-Trimethylpentadec-6-EN-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as farnesol or its derivatives.
Oxidation: Farnesol is oxidized to form farnesal, which is then further oxidized to farnesyl acetone.
Hydrogenation: Farnesyl acetone undergoes partial hydrogenation to introduce the desired double bond at the 6th position, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Large quantities of farnesol are oxidized using industrial oxidizing agents.
Catalytic Hydrogenation: The hydrogenation step is carried out using catalysts such as palladium or platinum to ensure selective hydrogenation.
Purification: The final product is purified using distillation or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
6,10,14-Trimethylpentadec-6-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions at the double bond or the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
6,10,14-Trimethylpentadec-6-EN-2-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Widely used in the fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of 6,10,14-Trimethylpentadec-6-EN-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The presence of the double bond and the ketone group allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
6,10,14-Trimethylpentadecan-2-one: Similar structure but lacks the double bond.
Farnesyl acetone: A precursor in the synthesis of 6,10,14-Trimethylpentadec-6-EN-2-one.
Hexahydrofarnesyl acetone: Another related compound with a fully saturated aliphatic chain.
Uniqueness
This compound is unique due to the presence of the double bond at the 6th position, which imparts distinct chemical and physical properties. This structural feature differentiates it from its fully saturated counterparts and influences its reactivity and applications.
Properties
CAS No. |
64667-26-1 |
|---|---|
Molecular Formula |
C18H34O |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
6,10,14-trimethylpentadec-6-en-2-one |
InChI |
InChI=1S/C18H34O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h12,15-16H,6-11,13-14H2,1-5H3 |
InChI Key |
CMVDSPBQPDSBRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCC=C(C)CCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B14501197.png)
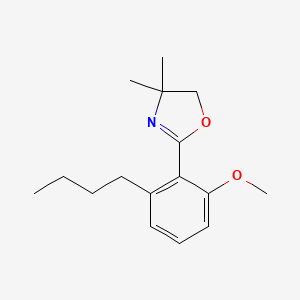

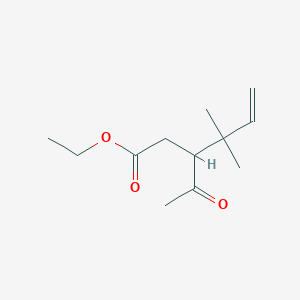
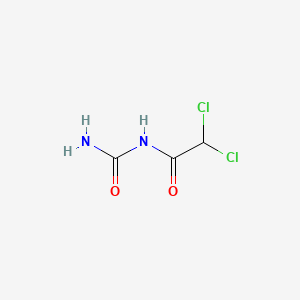
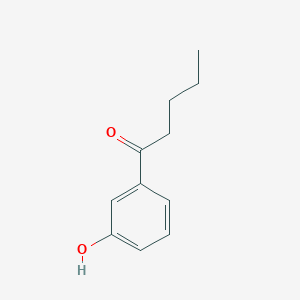
![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester](/img/structure/B14501250.png)
![2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14501252.png)
![Propyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14501253.png)
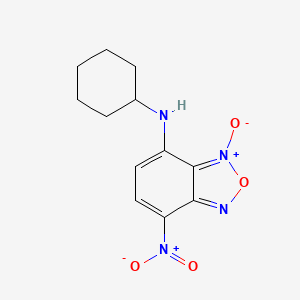
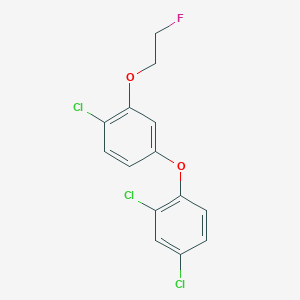
![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide)](/img/structure/B14501265.png)
